1,4-Dibenzhydrylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

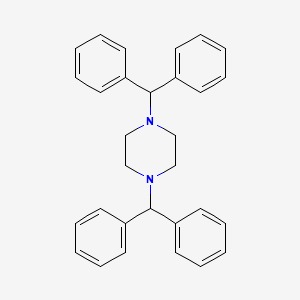

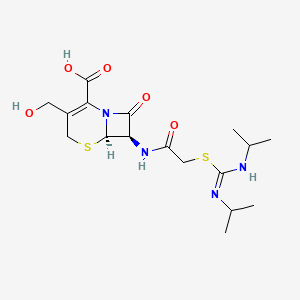

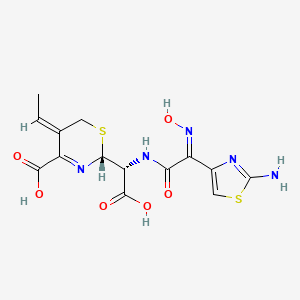

1,4-Dibenzhydrylpiperazine is a chemical compound with the CAS Number: 216581-01-0 . It is also known as 1,4-Bis(benzhydryl)piperazine .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1,4-Dibenzhydrylpiperazine, involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another study presents the synthesis of 14 new 1,4-disubstituted piperazine derivatives from allyl bromides of Baylis–Hillman adduct and 4,4-disubstituted benzhydryl piperazines .Molecular Structure Analysis

The molecular structure of piperazine derivatives, including 1,4-Dibenzhydrylpiperazine, has been investigated theoretically using density functional theory .Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique

Medicinal Chemistry: Modulation of Histamine Receptors

1,4-Dibenzhydrylpiperazine has been identified as a modulator of histamine receptors . These receptors play a crucial role in the immune response and are targets for allergy medications. The compound’s ability to interact with these receptors could lead to the development of new pharmaceuticals for treating allergic reactions and other histamine-related conditions.

Organic Synthesis: Construction of 1,4-Dihydropyridines

In organic chemistry, 1,4-Dibenzhydrylpiperazine is used in the synthesis of 1,4-dihydropyridines (1,4-DHPs), which are important for their broad-spectrum biological and synthetic importance . The compound serves as a building block in cascade cyclization reactions, contributing to the creation of diverse functionalized 1,4-DHPs.

Pharmacology: Anticancer Applications

Research in pharmacology has explored the use of 1,4-Dibenzhydrylpiperazine derivatives as potential clinical agents against various cancers. These compounds have shown promise in inhibiting cancer cell migration and inducing cell cycle arrest, which are critical steps in cancer treatment .

Biochemistry: ACE Inhibition and Antimicrobial Activity

1,4-Dibenzhydrylpiperazine derivatives have been synthesized and evaluated for their angiotensin-converting enzyme (ACE) inhibition and antimicrobial activities . These properties are significant for the treatment of cardiovascular diseases and infections, respectively.

Agriculture: Pesticide Analysis

While not directly used as a pesticide, 1,4-Dibenzhydrylpiperazine’s structural analogs and derivatives are studied for their effects on pesticide persistence and removal by microbial biodegradation . Understanding these interactions can lead to more environmentally friendly pest control solutions.

Material Science: Development of Functional Materials

In material science, 1,4-Dibenzhydrylpiperazine is involved in the development of functional materials. Its derivatives are used to modify carbon-based materials, improving their efficiency in applications such as electrogeneration .

Orientations Futures

Propriétés

IUPAC Name |

1,4-dibenzhydrylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N2/c1-5-13-25(14-6-1)29(26-15-7-2-8-16-26)31-21-23-32(24-22-31)30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLOADUFBZDDTPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364673 |

Source

|

| Record name | 1,4-dibenzhydrylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dibenzhydrylpiperazine | |

CAS RN |

56265-29-3 |

Source

|

| Record name | 1,4-dibenzhydrylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601279.png)

![(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-[(4R,5S)-9-methyl-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]acetamide](/img/structure/B601284.png)